ethyl 4-(4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamido)benzoate
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Description
Chemical Reactions Analysis
While the specific chemical reactions involving “ethyl 4-(4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamido)benzoate” are not available in the retrieved papers, studies have shown that similar compounds can undergo various reactions. For example, reactions of 3-(phenoxycarbonyl)amino derivative with primary and secondary amines have been studied .
Scientific Research Applications
Synthetic Chemistry Applications
Synthetic Routes and Novel Compounds : The compound and its derivatives are central to exploring synthetic routes for polyheterocyclic compounds through photoinduced direct oxidative annulation processes, which offer a transition-metal-free pathway to access highly functionalized molecules (Zhang et al., 2017). This methodology allows for the synthesis of complex structures without the need for metallic catalysts, contributing to the development of greener synthetic methods.
Methodologies for Creating Anti-juvenile Hormone Agents : Ethyl 4-(4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamido)benzoate analogs have been investigated for their role as novel anti-juvenile hormone agents, revealing their potential in inducing precocious metamorphosis in insect larvae (Ishiguro et al., 2003). This research contributes to the field of pest control and the development of new insecticides.
Biological Activity and Interaction Studies
Antibacterial and Antiurease Activities : Studies have explored the antibacterial, antiurease, and antioxidant activities of related compounds, showing that these molecules exhibit significant biological activities (Sokmen et al., 2014). Such research is crucial for the discovery of new therapeutic agents with multiple biological activities.
Interactions with Human Serum Albumin : Research on the interaction of similar compounds with human serum albumin (HSA) using spectroscopic fluorescence and molecular docking methods reveals insights into the binding mechanisms and the impact of these interactions on the pharmacokinetic properties of potential drugs (Morales-Toyo et al., 2019). Understanding these interactions is vital for drug design and the development of compounds with improved efficacy and safety profiles.
Properties
IUPAC Name |
ethyl 4-[4-[3-(furan-2-yl)-6-oxopyridazin-1-yl]butanoylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5/c1-2-28-21(27)15-7-9-16(10-8-15)22-19(25)6-3-13-24-20(26)12-11-17(23-24)18-5-4-14-29-18/h4-5,7-12,14H,2-3,6,13H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCRNJFXACKNYBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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